molecular formula C8H6Cl2O2 B3048113 2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone CAS No. 15707-31-0

2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone

Cat. No. B3048113
CAS RN: 15707-31-0
M. Wt: 205.03 g/mol
InChI Key: AYRNOTNKIMVGIC-UHFFFAOYSA-N
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Description

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used chemical reagent with a high reduction potential . It is known to mediate hydride transfer reactions and exhibits three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) . This oxidant is useful for the dehydrogenation of alcohols, phenols, and steroid ketones .


Synthesis Analysis

The synthesis of DDQ involves cyanation of chloranil . It was first reported in a 6-step preparation in 1906 . The substance did not receive interest until its potential as a dehydrogenation agent was discovered . A single-step chlorination from 2,3-dicyanohydroquinone was reported in 1965 .


Molecular Structure Analysis

DDQ has a complex molecular structure. It is a quinone type electron π-acceptor . It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .


Chemical Reactions Analysis

DDQ is known to remove pairs of H atoms from organic molecules . The stoichiometry of its action is illustrated by the conversion of tetralin to naphthalene . The resulting hydroquinone is poorly soluble in typical reaction solvents (dioxane, benzene, alkanes), which facilitates workup .


Physical And Chemical Properties Analysis

DDQ is a yellow to orange powder . It has a molar mass of 227.00 g·mol −1 . It has a density of 1.7g/cm3 . It decomposes at a melting point of 210–215 °C . It is reactive in water .

Scientific Research Applications

Synthesis and Characterization

Research by Tuyun and Yıldız (2018) focused on synthesizing new cyclic aminobenzoquinones, including various derivatives of 2,3-dichloro-5,6-dimethyl-1,4-benzoquinone. These compounds were synthesized using a green methodology, highlighting its potential in eco-friendly chemical synthesis processes (Tuyun & Yıldız, 2018).

Antimicrobial Activities

A study by Park, Shim, and Lee (2014) evaluated the antimicrobial activities of structural analogues of 2,3-dichloro-5,6-dimethyl-1,4-benzoquinone, demonstrating its relevance in the development of food supplemental agents due to its antimicrobial properties (Park, Shim, & Lee, 2014).

Biological Evaluation for Antimicrobial and Antifungal Agents

Yıldırım (2020) synthesized derivatives of 2,3-dichloro-5,6-dimethyl-1,4-benzoquinone as potential antimicrobial and antifungal agents. This highlights its importance in medical research, particularly in developing new antibacterial and antifungal drugs (Yıldırım, 2020).

Pest Control

Mozaina et al. (2008) evaluated various benzoquinones, including 2,3-dichloro-5,6-dimethyl-1,4-benzoquinone, for activity against termites. This suggests its potential use in pest control and the development of environmentally friendly pesticides (Mozaina et al., 2008).

Use in Chemical Synthesis

Lloyd et al. (2017) utilized a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and β-pinene for removing protecting groups in sensitive substrates, demonstrating its application in facilitating complex organic syntheses (Lloyd et al., 2017).

Oxidant Agent in Condensation Reactions

Research by Naeimi and Babaei (2017) showed the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in condensation reactions under microwave irradiation, highlighting its role in promoting efficient chemical reactions (Naeimi & Babaei, 2017).

Formation in Disinfection Byproducts

Studies on swimming pool waters and drinking water treatment have identified the formation of various benzoquinones, including 2,3-dichloro-5,6-dimethyl-1,4-benzoquinone, as disinfection byproducts. This is crucial for understanding the chemical composition of treated waters and potential health implications (Wang et al., 2013).

Mechanism of Action

DDQ commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) . It has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .

Future Directions

DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . The cost and toxicity of DDQ triggered recent efforts to develop methods that employ catalytic quantities of DDQ in combination with alternative stoichiometric oxidants . These reactive intermediates have been employed for the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .

properties

IUPAC Name

2,3-dichloro-5,6-dimethylcyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-3-4(2)8(12)6(10)5(9)7(3)11/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRNOTNKIMVGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394148
Record name 2,3-dichloro-5,6-dimethyl-1,4-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15707-31-0
Record name 2,3-dichloro-5,6-dimethyl-1,4-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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